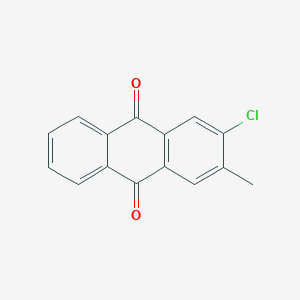![molecular formula C17H20ClNO B4958518 4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
4-{3-[(4-chlorobenzyl)amino]butyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(4-chlorobenzyl)amino]butyl}phenol, also known as p-chloroamphetamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that is commonly used as a research chemical in the field of neuroscience.
作用機序
The mechanism of action of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol involves its ability to bind to and activate the vesicular monoamine transporter, leading to the release of neurotransmitters from presynaptic neurons. It also acts as a substrate for the monoamine transporters, leading to their reversal and subsequent release of neurotransmitters into the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol are primarily related to its ability to increase neurotransmitter levels in the brain. This leads to a range of effects including increased alertness, euphoria, and enhanced cognitive function. It has also been shown to have neuroprotective effects in certain animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-{3-[(4-chlorobenzyl)amino]butyl}phenol in lab experiments is its potency and selectivity for the monoamine transporters. This allows for precise control over neurotransmitter levels in the brain, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, its potent stimulant effects can also lead to unwanted side effects and potential safety concerns.
将来の方向性
There are several potential future directions for research on 4-{3-[(4-chlorobenzyl)amino]butyl}phenol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been suggested that it may have potential as a cognitive enhancer or as a treatment for depression and anxiety disorders. Further research is needed to fully understand the potential benefits and risks of using this compound for these purposes.
Conclusion:
In conclusion, 4-{3-[(4-chlorobenzyl)amino]butyl}phenol is a synthetic compound that is commonly used as a research chemical in the field of neuroscience. Its potent stimulant effects and ability to increase neurotransmitter levels in the brain make it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. While it has several advantages for lab experiments, its potent effects also raise potential safety concerns. Further research is needed to fully understand the potential benefits and risks of using this compound for various applications.
合成法
The synthesis of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol involves the reaction of 4-chlorobenzyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as sodium hydroxide. The resulting product is then reduced with sodium borohydride to yield the final compound. This synthesis method has been extensively studied and optimized for high yield and purity.
科学的研究の応用
4-{3-[(4-chlorobenzyl)amino]butyl}phenol is commonly used as a research chemical in the field of neuroscience. It has been shown to act as a potent releaser of serotonin, dopamine, and norepinephrine, leading to increased neurotransmitter levels in the brain. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes.
特性
IUPAC Name |
4-[3-[(4-chlorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2-3-14-6-10-17(20)11-7-14)19-12-15-4-8-16(18)9-5-15/h4-11,13,19-20H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHIPFSFSRDKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(4-Chlorophenyl)methylamino]butyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958440.png)
![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4958463.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)
![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)
![3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine](/img/structure/B4958491.png)

![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4958508.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)
![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![[1-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4958542.png)
![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)